Biotin is naturally synthesized by certain bacteria, yeast, molds, algae, and some plants. It plays a crucial role as a cofactor for several enzymes involved in metabolic processes. The nonapeptide component can vary in sequence and composition, depending on its intended application. Biotin-nonapeptides are classified as bioconjugates and are often used in peptide synthesis and biotinylation techniques for various biochemical assays .
The synthesis of biotin-nonapeptides typically involves the following methods:
Parameters such as temperature, reaction time, and pH are critical during synthesis to optimize yield and purity.
The molecular structure of biotin-nonapeptide consists of two primary components:
This arrangement facilitates specific binding interactions while maintaining the functional properties of both the peptide and biotin .
Biotin-nonapeptides participate in various chemical reactions:
These reactions are typically characterized by their specificity and efficiency due to the strong affinity between biotin and streptavidin.
The mechanism of action for biotin-nonapeptides primarily revolves around their ability to bind tightly to streptavidin:
The mechanism also extends to cellular processes where biotinylated molecules can influence metabolic pathways through enzyme activation or inhibition .
Biotin-nonapeptides exhibit several notable physical and chemical properties:
Biotin-nonapeptides have diverse applications in scientific research:
Biotin-nonapeptide is a covalently linked conjugate comprising nine amino acid residues (nonapeptide) and the water-soluble vitamin biotin (vitamin B7 or vitamin H). Its chemical formula is C₆₅H₉₅N₁₉O₁₃S, with a PubChem Compound Identifier (CID) of 124112 [1]. Structurally, the molecule features biotin tethered to a peptide chain via an amide bond, typically formed between the valeric acid carboxyl group of biotin and the ε-amino group of a lysine residue within the peptide sequence. This configuration preserves biotin’s heterocyclic ureido and tetrahydrothiophene rings, essential for its biochemical functions [4] [6].
The nonapeptide component introduces conformational flexibility and target-specific interactions. Unlike monomeric biotin, the peptide backbone allows secondary structures (e.g., β-turns or α-helices) that influence molecular recognition. Biotin-nonapeptide’s size (~1.5 kDa) and polarity render it water-soluble, though solubility can be modulated using polyethylene glycol (PEG) spacers between biotin and the peptide [8].
Table 1: Structural Comparison of Biotin vs. Biotin-Nonapeptide
Characteristic | Biotin | Biotin-Nonapeptide |
---|---|---|
Molecular Formula | C₁₀H₁₆N₂O₃S | C₆₅H₉₅N₁₉O₁₃S |
Molecular Weight | 244.31 g/mol | ~1,500 g/mol (estimated) |
Key Functional Groups | Ureido ring, tetrahydrothiophene ring, valeric acid | Biotin groups + peptide backbone (amide bonds, side chains) |
Solubility | Low in organic solvents; 20 mg/100 mL in water | Enhanced by PEG spacers; varies with peptide sequence |
Structural Role | Prosthetic group | Multifunctional adapter |
The study of biotin-nonapeptide evolved from mid-20th-century research on biotin-protein interactions. Early work identified biotin as a cofactor for carboxylase enzymes, where it attaches to lysine residues in apocarboxylases via holocarboxylase synthetase [9]. By the 1980s, researchers synthesized biotin-peptide conjugates to exploit avidin-biotin technology. A breakthrough came with the development of solid-phase peptide synthesis (SPPS) reagents like Fmoc-PEG-Biotin-NovaTag™ resin, enabling controlled tethering of biotin to peptides during synthesis [8].
In the 1990s, studies demonstrated that positioning biotin at peptide termini influenced binding in immunoassays. For example, C-terminally biotinylated peptides with PEG spacers showed superior streptavidin affinity compared to N-terminal variants due to reduced steric hindrance [8]. Concurrently, research on major histocompatibility complexes (MHC) revealed that biotinylated nonapeptides (e.g., LPPLDITPY bound to HLA-B∗3501) adopted unique decamer-like conformations, underscoring their adaptability in molecular recognition [10]. These advances cemented biotin-nonapeptide’s role in biochemical assays and structural biology.
Biotin-nonapeptide derivatives participate in two fundamental biological domains: metabolic catalysis and epigenetic regulation.
As a component of holocarboxylases, biotin-nonapeptide mimics natural biotinylation sites in carboxylases like pyruvate carboxylase and acetyl-CoA carboxylase. Here, biotin acts as a mobile carboxyl carrier, shuttling activated CO₂ between substrates during gluconeogenesis, fatty acid synthesis, and amino acid catabolism [2] [9]. The nonapeptide backbone anchors biotin in the enzyme’s active site, ensuring optimal orientation for carboxyl transfer. Genetic deficiencies in biotin-nonapeptide incorporation (e.g., holocarboxylase synthetase mutations) cause severe metabolic disorders, highlighting its physiological necessity [6] [9].
Beyond metabolic roles, biotin-nonapeptide models elucidate histone biotinylation—a non-canonical epigenetic mark. Histone biotinylation occurs when biotinidase or holocarboxylase synthetase transfers biotin to lysine residues in histones H2A, H3, and H4. Specific sites like H4K12bio localize to heterochromatin and regulate gene silencing and DNA repair [3] [9]. Biotin-nonapeptides enable precise studies of these modifications; for instance, synthetic H4K12-biotinylated peptides demonstrate how biotin marks recruit chromatin remodelers. Approximately 2,000 human genes are influenced by biotin-dependent histone modifications, affecting cell signaling, stress responses, and development [3] [6].
Biotin-nonapeptides serve as versatile tools in biotechnology due to biotin’s affinity for avidin and streptavidin (dissociation constant Kd ~10⁻¹⁵ M). Their nonapeptide component enables:
Table 2: Applications of Biotin-Nonapeptide in Molecular Recognition
Application | Peptide Sequence | Biotin Position/Spacer | Advantage |
---|---|---|---|
Protein-binding assays | XXXXX | C-terminal PEG spacer | 40% higher signal due to reduced steric hindrance |
MHC-peptide studies | LPPLDITPY | Not applicable (structurally studied) | Decamer-like conformation reveals allele-specific binding |
Kinase activity probes | KKKKXXLLDXXXXXXXXXMKDEE | C-terminal ethylenediamine | Optimized phosphorylation efficiency |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1